Cas no 309944-73-8 (5-Nitro-1-phenyl-1H-indazol-3-amine)

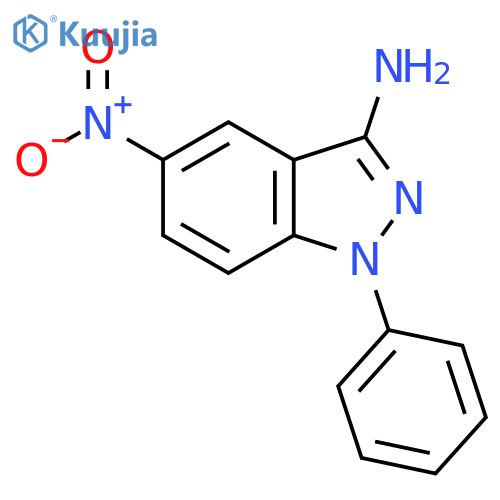

309944-73-8 structure

商品名:5-Nitro-1-phenyl-1H-indazol-3-amine

CAS番号:309944-73-8

MF:C13H10N4O2

メガワット:254.24410200119

MDL:MFCD02111866

CID:4712462

5-Nitro-1-phenyl-1H-indazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 5-nitro-1-phenyl-1H-indazol-3-amine

- 5-nitro-1-phenylindazol-3-amine

- MLS001202257

- INDGFGKXFJXUMW-UHFFFAOYSA-N

- HMS2857G22

- STK504040

- 5-nitro-1-phenyl-1H-indazol-3-ylamine

- SMR000565008

- R5554

- 5-Nitro-1-phenyl-1H-indazol-3-amine

-

- MDL: MFCD02111866

- インチ: 1S/C13H10N4O2/c14-13-11-8-10(17(18)19)6-7-12(11)16(15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15)

- InChIKey: INDGFGKXFJXUMW-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C=CC2=C(C=1)C(N)=NN2C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 254.08

- どういたいしつりょう: 254.08

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.7

5-Nitro-1-phenyl-1H-indazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM237260-1g |

5-Nitro-1-phenyl-1H-indazol-3-amine |

309944-73-8 | 97% | 1g |

$302 | 2021-08-04 | |

| TRC | N021260-250mg |

5-Nitro-1-phenyl-1H-indazol-3-amine |

309944-73-8 | 250mg |

$ 380.00 | 2022-06-03 | ||

| abcr | AB406121-1g |

5-Nitro-1-phenyl-1H-indazol-3-amine; . |

309944-73-8 | 1g |

€397.00 | 2025-02-19 | ||

| abcr | AB406121-5g |

5-Nitro-1-phenyl-1H-indazol-3-amine; . |

309944-73-8 | 5g |

€1037.00 | 2025-02-19 | ||

| abcr | AB406121-500mg |

5-Nitro-1-phenyl-1H-indazol-3-amine; . |

309944-73-8 | 500mg |

€333.00 | 2025-02-19 | ||

| A2B Chem LLC | AI47142-1g |

5-Nitro-1-phenyl-1h-indazol-3-amine |

309944-73-8 | 98% | 1g |

$228.00 | 2024-04-20 | |

| abcr | AB406121-10g |

5-Nitro-1-phenyl-1H-indazol-3-amine; . |

309944-73-8 | 10g |

€1517.00 | 2025-02-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398628-250mg |

5-Nitro-1-phenyl-1H-indazol-3-amine |

309944-73-8 | 97% | 250mg |

¥1612.00 | 2024-08-02 | |

| Chemenu | CM237260-1g |

5-Nitro-1-phenyl-1H-indazol-3-amine |

309944-73-8 | 97% | 1g |

$322 | 2023-02-17 | |

| TRC | N021260-500mg |

5-Nitro-1-phenyl-1H-indazol-3-amine |

309944-73-8 | 500mg |

$ 600.00 | 2022-06-03 |

5-Nitro-1-phenyl-1H-indazol-3-amine 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

309944-73-8 (5-Nitro-1-phenyl-1H-indazol-3-amine) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:309944-73-8)5-Nitro-1-phenyl-1H-indazol-3-amine

清らかである:99%

はかる:5g

価格 ($):1074.0